molecular formula C11H12F3NO2 B13159759 2,2,2-trifluoroethyl N-ethyl-N-phenylcarbamate

2,2,2-trifluoroethyl N-ethyl-N-phenylcarbamate

Cat. No.: B13159759
M. Wt: 247.21 g/mol
InChI Key: BUJVKYBMYWMVJP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-ethyl-N-phenylcarbamate (CAS 476300-54-6) is a carbamate derivative of significant interest in chemical research and development. With the molecular formula C11H12F3NO2 and a molecular weight of 247.21 g/mol, this compound features a carbamate core with N-ethyl and N-phenyl substitutions, esterified with a 2,2,2-trifluoroethanol group . The presence of the trifluoroethyl group is a key structural motif that can influence the compound's physicochemical properties, such as its lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry and agrochemical research. This compound is closely related to other researched carbamate derivatives. Similar trifluoroethyl carbamates have been identified as intermediates or model compounds in studies exploring synthetic methodologies, including Hofmann rearrangements and reactions between amines and chloroformates . The primary synthetic route for this class of molecules involves the reaction of the corresponding amine with 2,2,2-trifluoroethyl chloroformate under mild, anhydrous conditions in the presence of a base such as triethylamine . As a key reagent, this compound serves as a critical building block for the synthesis of more complex molecules and is used in investigations into structure-activity relationships (SAR). Intended Use and Handling: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a well-ventilated environment, using suitable personal protective equipment.

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-ethyl-N-phenylcarbamate

InChI

InChI=1S/C11H12F3NO2/c1-2-15(9-6-4-3-5-7-9)10(16)17-8-11(12,13)14/h3-7H,2,8H2,1H3

InChI Key

BUJVKYBMYWMVJP-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)OCC(F)(F)F

Origin of Product

United States

Preparation Methods

Carbamate Formation via Chloroformate Intermediate

This method employs 2,2,2-trifluoroethyl chloroformate as the key reagent, reacting with N-ethylaniline under controlled conditions:

Reagents :

  • 2,2,2-Trifluoroethyl chloroformate
  • N-Ethylaniline
  • Triethylamine (base)
  • Anhydrous tetrahydrofuran (THF)

Procedure :

  • N-Ethylaniline (1.0 equiv) is dissolved in anhydrous THF under argon and cooled to 0–5°C.
  • 2,2,2-Trifluoroethyl chloroformate (1.05 equiv) is added dropwise.
  • Triethylamine (1.1 equiv) is introduced to scavenge HCl, maintaining the temperature below 10°C.
  • The reaction is stirred for 12 hours at room temperature.
  • The mixture is quenched with 1 N HCl, extracted with ethyl acetate, and purified via flash chromatography.

Key Data :

Parameter Value
Yield 68–72%
Purity (HPLC) ≥98%
Reaction Time 12 hours

This method is scalable and avoids harsh conditions, making it suitable for laboratory synthesis.

Coupling-Reagent-Mediated Synthesis

A patent-derived approach uses carbodiimide coupling reagents to form the carbamate bond:

Reagents :

  • N-Ethyl-N-phenylamine
  • 2,2,2-Trifluoroethyl carbamic acid
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
  • 4-Dimethylaminopyridine (DMAP)

Procedure :

  • N-Ethyl-N-phenylamine (1.0 equiv) and 2,2,2-trifluoroethyl carbamic acid (1.1 equiv) are dissolved in dichloromethane.
  • EDC (1.2 equiv) and DMAP (0.1 equiv) are added sequentially.
  • The reaction proceeds at room temperature for 6 hours.
  • The mixture is washed with brine, dried over MgSO₄, and concentrated.

Optimization Insights :

  • Excess EDC improves yield by driving the reaction to completion.
  • DMAP accelerates the coupling by activating the carbamic acid.

Yield : 75–80%.

Hydrogenolysis of Protected Intermediates

This method leverages benzyl carbamate (Cbz) protection for selective deprotection:

Steps :

  • Protection : N-Ethylaniline is treated with benzyl chloroformate to form N-ethyl-N-phenylcarbamate.
  • Trifluoroethylation : The protected carbamate reacts with 2,2,2-trifluoroethylamine hydrochloride in the presence of iron porphyrin catalyst.
  • Deprotection : Hydrogenolysis using palladium on carbon (10% Pd/C) under H₂ atmosphere removes the benzyl group.

Critical Conditions :

Step Conditions
Trifluoroethylation 50°C, 24 hours, aqueous medium
Hydrogenolysis H₂ (1 atm), 25°C, 4 hours

Advantages :

  • High regioselectivity for the N-ethyl-N-phenyl group.
  • Yields 65–70% after purification.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Limitation
Chloroformate 68–72 ≥98 High Requires anhydrous conditions
Coupling Reagent 75–80 95–97 Moderate Cost of EDC/DMAP
Hydrogenolysis 65–70 ≥97 Low Multi-step protocol

Industrial-Scale Considerations

Industrial production faces challenges in cost-effective trifluoroethyl sourcing and catalyst recycling. Patent data highlights iron porphyrin catalysts as viable for large batches due to their recyclability and tolerance to aqueous conditions. Solvent selection (e.g., switching from THF to ethyl acetate) reduces environmental impact without compromising yield.

Purification and Characterization

  • Chromatography : Silica gel flash chromatography (hexane/ethyl acetate 4:1) resolves the product from byproducts.
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 4.30 (q, J = 8.4 Hz, 2H, CF₃CH₂), 3.60 (q, J = 7.0 Hz, 2H, NCH₂CH₃), 1.20 (t, J = 7.0 Hz, 3H, CH₃).
    • ¹³C NMR : δ 155.2 (C=O), 135.1–126.8 (Ar-C), 122.5 (q, J = 277 Hz, CF₃), 44.1 (NCH₂), 12.5 (CH₃).

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-ethyl-N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, particularly involving the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroethylamine hydrochloride, iron porphyrin catalysts, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, N-trifluoroethylated anilines are commonly produced in good yields .

Scientific Research Applications

2,2,2-Trifluoroethyl N-ethyl-N-phenylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-ethyl-N-phenylcarbamate involves its interaction with molecular targets through its trifluoromethyl groups. These groups can modify the electronic properties of the compound, enhancing its reactivity and stability. The compound can interact with various enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural variations among analogs include substitutions on the phenyl ring or modifications to the carbamate nitrogen. The table below summarizes critical data from the evidence:

Compound Name Substituent(s) Molecular Formula Molecular Weight CAS Number Key Properties References
2,2,2-Trifluoroethyl N-(2-methylphenyl)carbamate 2-methylphenyl C₁₀H₁₀F₃NO₂ 233.19 1087788-64-4 Powder; room temperature storage
2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamate 2,4-difluorophenyl C₉H₆F₅NO₂ 255.14 923200-20-8 Higher polarity due to fluorine substitution
2,2,2-Trifluoroethyl N-(furan-2-yl)carbamate Furan-2-yl C₇H₆F₃NO₃ 209.12 1303890-42-7 Heterocyclic substitution; reduced steric bulk
Ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate 2-(trifluoromethyl)phenyl C₁₁H₁₁F₃N₂O₃ 276.21 71235-95-5 Dual carbamate groups; enhanced lipophilicity
2,2,2-Trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate 3-(cyclopentanesulfonyl)phenyl C₁₄H₁₆F₃NO₄S 351.34 1235441-26-5 Sulfonyl group introduces polarity; discontinued availability

Key Observations:

  • Electron-Withdrawing Groups (e.g., F, CF₃): Fluorine and trifluoromethyl substituents (as in ) increase polarity and metabolic stability but may reduce solubility in non-polar solvents.
  • Heterocyclic Modifications: The furan-2-yl group () introduces aromaticity and planar geometry, which may enhance binding to biological targets.

Analytical Characterization

  • LC/MS Profiling: outlines LC/MS conditions for a related furopyridine carbamate, emphasizing the use of C18 columns and acetonitrile/water gradients for analysis . This method is likely applicable to other trifluoroethyl carbamates.

Biological Activity

2,2,2-Trifluoroethyl N-ethyl-N-phenylcarbamate is a chemical compound that has garnered attention for its biological activity, particularly in pharmacological and agricultural applications. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H8F3NO2
  • Melting Point : 69-71 °C

Synthesis

The synthesis of this compound typically involves the reaction of trifluoroethanol with phenyl isocyanate and ethyl amine. The following steps outline a general synthetic pathway:

  • Reagents : Trifluoroethanol, phenyl isocyanate, ethyl amine.
  • Conditions : The reaction is generally conducted under anhydrous conditions to prevent hydrolysis.
  • Yield : The yield can vary but is often optimized through solvent choice and reaction temperature.

Pharmacological Effects

Research indicates that this compound exhibits significant biological activity across various domains:

  • Antimicrobial Activity : It has shown potential as a fungicide with selective activity against certain fungi resistant to traditional treatments. This property is particularly valuable in agricultural applications where resistance to fungicides is a growing concern .
  • Cytotoxicity : In vitro studies have demonstrated that derivatives of carbamate compounds can exhibit cytotoxic effects against cancer cell lines. For instance, modifications to the carbamate structure have been linked to enhanced inhibitory activity against human tumor cell lines .
  • Mechanism of Action : The biological activity is believed to stem from its ability to interfere with cellular processes such as signal transduction pathways and enzyme inhibition. Specifically, compounds similar to this compound have been shown to inhibit adenylate cyclase activity in certain models .

Case Studies

Several studies have investigated the biological implications of carbamate compounds:

  • Study on Adenylate Cyclase Activity : A study compared the effects of various analogs on adenylate cyclase activity in rat striatum tissues. Results indicated that while some analogs had minimal effects at lower concentrations, others demonstrated a dose-dependent stimulation of adenylate cyclase similar to dopamine .
CompoundConcentration (M)Effect on Adenylate Cyclase
Dopamine1 x 10^-4Strong stimulation
N-Ethyl-Dopamine1 x 10^-4Moderate stimulation
Trifluoroethyl Analog1 x 10^-4Weak effect
  • Fungicidal Properties : Research has highlighted the compound's efficacy against specific fungal strains that are resistant to commonly used fungicides. The selective action against these pathogens underscores its potential utility in crop protection strategies .

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